molecular formula C21H25ClN4O3 B213499 N~1~-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

N~1~-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B213499
M. Wt: 416.9 g/mol
InChI Key: AJGLYEJFLCYJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the adamantane core, along with the triazole and substituted phenyl groups, imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through various methods, including the catalytic hydrogenation of dicyclopentadiene.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the adamantane derivative with an appropriate amine.

    Substitution on the Phenyl Ring: The 4-chloro-2,5-dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the triazole ring suggests possible antifungal or antimicrobial activity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic applications, such as antiviral or anticancer agents.

Industry

In the industrial sector, the compound’s unique properties could be utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
  • N-(2,5-dimethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate

Uniqueness

The uniqueness of N1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE lies in the combination of the adamantane core with the triazole and substituted phenyl groups. This combination imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25ClN4O3

Molecular Weight

416.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C21H25ClN4O3/c1-28-17-5-16(18(29-2)4-15(17)22)25-19(27)20-6-13-3-14(7-20)9-21(8-13,10-20)26-12-23-11-24-26/h4-5,11-14H,3,6-10H2,1-2H3,(H,25,27)

InChI Key

AJGLYEJFLCYJGS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5)OC)Cl

Origin of Product

United States

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